7-Benzyloxy Warfarin

Vue d'ensemble

Description

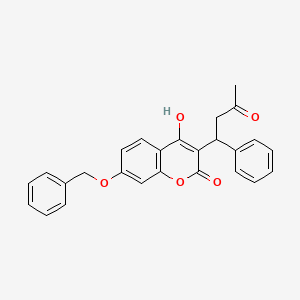

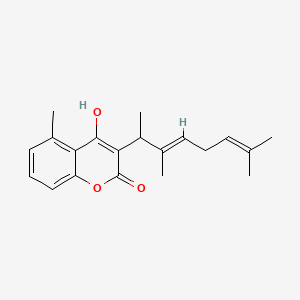

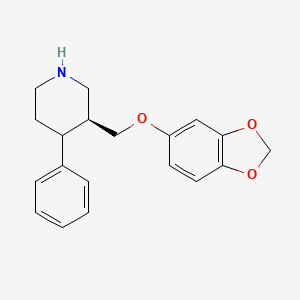

7-Benzyloxy Warfarin is a derivative of Warfarin, which is an anticoagulant (blood thinner) used to treat or prevent blood clots in veins or arteries . The molecular formula of this compound is C26H22O5 .

Synthesis Analysis

The synthesis of this compound and other coumarin derivatives has been a subject of research for many years . The synthetic versatility of the coumarin scaffold has been exploited to obtain diverse pharmacologically active molecules .Molecular Structure Analysis

The molecular structure of this compound consists of a coumarin core with a benzyloxy group at the 7-position . The average mass is 414.450 Da .Applications De Recherche Scientifique

Warfarin Dosing and Genetics : Variations in the genes encoding enzymes like CYP2C9 and VKORC1 are significant in determining the required dose of Warfarin (Johnson et al., 2011). These genetic factors contribute to the interpatient variability in Warfarin dosing.

Measurement Techniques for Warfarin Metabolites : The development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods allows for the sensitive detection of Warfarin enantiomers and their metabolites, including 7-hydroxywarfarin, in human plasma (Zuo et al., 2010). This aids in understanding the metabolic pathways and activity of isoenzymes involved in Warfarin metabolism.

Genetic Variants Influencing Warfarin Dose : Genetic variants such as CYP4F2 can significantly alter the required Warfarin dose, highlighting the importance of personalized medicine in anticoagulant therapy (Caldwell et al., 2008).

Warfarin Metabolism and Hydroxylation : The metabolism of Warfarin involves hydroxylation processes, which are differentially influenced by various inducing agents and genetic factors. Studies have shown differences in the metabolism of Warfarin enantiomers, with 7-hydroxywarfarin being a significant metabolite (Porter et al., 1981).

Warfarin as a Competitive Inhibitor of HIV-1 Protease : Warfarin and its derivatives have been identified as competitive inhibitors of HIV-1 protease, representing a novel class of nonpeptide inhibitors for this virus (Tummino et al., 1994).

Warfarin Resistance in Rodents : The mutation Y139F in VKORC1 mediates resistance to warfarin and its derivatives in rodents, indicating a genetic basis for resistance to anticoagulant rodenticides (Grandemange et al., 2009).

Drug and Food Interactions with Warfarin : Warfarin's efficacy and safety are influenced by interactions with various drugs and foods, which can alter its anticoagulant effects. Understanding these interactions is crucial for optimizing Warfarin therapy (Wells et al., 1994).

Synthesis of Warfarin Analogs : Zinc oxide nanorods have been used as a catalyst for the green synthesis of Warfarin analogs, highlighting novel methods for the production of these compounds (Jafari et al., 2014).

Mécanisme D'action

Target of Action

7-Benzyloxy Warfarin, like its parent compound Warfarin, primarily targets the Vitamin K epoxide reductase (VKOR) complex . This complex plays a crucial role in the clotting cascade by reducing vitamin K epoxide to its active form, which is a necessary cofactor for the gamma-carboxylation of several clotting factors .

Mode of Action

This compound acts as a competitive inhibitor of the VKOR complex . By binding to the VKOR complex, it prevents the reduction of vitamin K epoxide to its active form . This inhibition leads to a decrease in the synthesis of vitamin K-dependent clotting factors II, VII, IX, and X, as well as proteins C and S . The result is a reduction in the ability of the blood to form clots .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the clotting cascade . By inhibiting the VKOR complex, this compound disrupts the gamma-carboxylation of several clotting factors, which are necessary for the formation of a stable clot . This disruption leads to a decrease in the ability of the blood to clot, thereby providing an anticoagulant effect .

Pharmacokinetics

Warfarin is primarily metabolized by the CYP2C9 enzyme, which catalyzes the 6- and 7-hydroxylation of S-warfarin . Given the structural similarity between Warfarin and this compound, it is likely that similar enzymes are involved in their metabolism.

Result of Action

The primary result of this compound’s action is a reduction in the ability of the blood to form clots . This is due to the decreased synthesis of vitamin K-dependent clotting factors II, VII, IX, and X, as well as proteins C and S . This anticoagulant effect can be beneficial in conditions where there is a risk of thrombosis or embolism .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit or induce CYP enzymes can affect the metabolism and efficacy of this compound . Additionally, dietary intake of vitamin K can influence the effectiveness of this compound, as vitamin K is a necessary cofactor for the clotting factors that this compound inhibits .

Analyse Biochimique

Biochemical Properties

7-Benzyloxy Warfarin plays a significant role in biochemical reactions, particularly in the inhibition of vitamin K-dependent clotting factors. It interacts with several enzymes, including cytochrome P450 enzymes such as CYP2C9, which is responsible for its metabolism. The interaction with CYP2C9 involves the hydroxylation of this compound, leading to its subsequent breakdown and elimination from the body . Additionally, this compound binds to vitamin K epoxide reductase complex 1 (VKORC1), inhibiting its activity and thus preventing the activation of clotting factors .

Cellular Effects

This compound affects various cell types and cellular processes. It influences cell function by inhibiting the synthesis of vitamin K-dependent proteins, which are crucial for blood coagulation. This inhibition can lead to altered cell signaling pathways, changes in gene expression, and disruptions in cellular metabolism. For instance, in liver cells, this compound can reduce the production of clotting factors, leading to prolonged bleeding times . In cancer cells, it has been observed to affect cell proliferation and induce apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to VKORC1, which inhibits the enzyme’s activity and prevents the reduction of vitamin K epoxide to its active form. This inhibition leads to a decrease in the gamma-carboxylation of glutamic acid residues on clotting factors, rendering them inactive . Additionally, this compound undergoes metabolism by CYP2C9, resulting in the formation of hydroxywarfarin metabolites . These metabolites are less active and are eventually excreted from the body.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under controlled conditions, but it can degrade when exposed to light and heat. Over time, the anticoagulant effects of this compound may diminish as the compound degrades . Long-term studies have shown that continuous exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits clotting without causing significant adverse effects. At high doses, this compound can lead to toxicity, including bleeding complications and liver damage . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this dosage can result in harmful side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by CYP2C9, which hydroxylates the compound to form hydroxywarfarin metabolites . These metabolites are further processed and excreted from the body. The interaction with CYP2C9 is crucial for the regulation of this compound’s activity and its overall pharmacokinetics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It binds to plasma proteins, which facilitates its transport in the bloodstream . The compound is also taken up by liver cells, where it exerts its anticoagulant effects. The distribution of this compound within tissues is influenced by its binding affinity to different proteins and its solubility properties .

Subcellular Localization

The subcellular localization of this compound is primarily within the endoplasmic reticulum (ER) of liver cells, where it interacts with VKORC1 . This localization is essential for its inhibitory effect on the enzyme and the subsequent reduction in clotting factor activation. Additionally, this compound may localize to other cellular compartments, depending on its interactions with various transporters and binding proteins .

Propriétés

IUPAC Name |

4-hydroxy-3-(3-oxo-1-phenylbutyl)-7-phenylmethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O5/c1-17(27)14-22(19-10-6-3-7-11-19)24-25(28)21-13-12-20(15-23(21)31-26(24)29)30-16-18-8-4-2-5-9-18/h2-13,15,22,28H,14,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWMPIXQSCDHVKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)OCC4=CC=CC=C4)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10724543 | |

| Record name | 7-(Benzyloxy)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30992-69-9 | |

| Record name | 4-Hydroxy-3-(3-oxo-1-phenylbutyl)-7-(phenylmethoxy)-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30992-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(Benzyloxy)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine](/img/structure/B562595.png)